N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound characterized by the presence of a furan ring, a hydroxypropyl group, and a dihydrobenzo dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be achieved through a nucleophilic substitution reaction using appropriate alkylating agents.
Formation of the Dihydrobenzo Dioxine Moiety: This can be synthesized via the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Coupling Reaction: The final step involves coupling the furan derivative with the dihydrobenzo dioxine derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate
- N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-11(12-6-3-9-20-12)7-8-17-16(19)15-10-21-13-4-1-2-5-14(13)22-15/h1-6,9,11,15,18H,7-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTYRKAZNMYKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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